4-bromo-5-(trifluoromethyl)pyridine-3-carbonitrile
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Overview
Description
4-Bromo-5-(trifluoromethyl)pyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a carbonitrile group attached to a pyridine ring. It is widely used in various fields of scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-5-(trifluoromethyl)pyridine-3-carbonitrile can be synthesized through several methods. One common method involves the reaction of 3-bromo-5-iodopyridine with in situ generated (trifluoromethyl)copper, which results in the displacement of the iodide group by the trifluoromethyl group . Another method involves the trifluoromethylation of 4-iodopyridine .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction environments are common practices in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(trifluoromethyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions. The reactions are usually performed under inert atmosphere at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-5-(trifluoromethyl)pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is involved in the synthesis of potential drug candidates due to its ability to interact with various biological targets.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-5-(trifluoromethyl)pyridine-3-carbonitrile depends on its application. In biological systems, the compound can interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability . The exact pathways involved vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but differs in the position of the bromine atom.
4-Bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrol-3-carbonitrile: Contains additional substituents on the pyridine ring.
Uniqueness
4-Bromo-5-(trifluoromethyl)pyridine-3-carbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and makes it a versatile intermediate in various chemical reactions.
Properties
CAS No. |
1805188-77-5 |
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Molecular Formula |
C7H2BrF3N2 |
Molecular Weight |
251 |
Purity |
95 |
Origin of Product |
United States |
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